2-(Pyrimidin-4-YL)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrimidin-4-YL)morpholine: is a heterocyclic compound that features a morpholine ring attached to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-4-YL)morpholine typically involves the reaction of pyrimidine derivatives with morpholine under specific conditions. One common method involves the nucleophilic substitution of a halogenated pyrimidine with morpholine. For example, 2-chloropyrimidine can react with morpholine in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrimidin-4-YL)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Bases like potassium carbonate or sodium hydride are often used to facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Chemistry: 2-(Pyrimidin-4-YL)morpholine is used as a building block in the synthesis of more complex heterocyclic compounds. Its versatility makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. It targets specific molecular pathways involved in cancer cell proliferation and survival .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its ability to form stable complexes with metals makes it useful in catalysis .
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-4-YL)morpholine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been found to bind to the colchicine-binding site of tubulin, inhibiting microtubule polymerization. This leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with various enzymes and receptors also contributes to its diverse biological activities .
Comparison with Similar Compounds
4-(Pyrimidin-2-YL)morpholine: This compound has a similar structure but with the pyrimidine ring attached at a different position.
2-(Pyridin-4-YL)morpholine: This compound features a pyridine ring instead of a pyrimidine ring.
Uniqueness: 2-(Pyrimidin-4-YL)morpholine is unique due to its specific binding affinity to certain molecular targets, such as the colchicine-binding site of tubulin. This specificity can result in distinct biological effects compared to similar compounds .
Properties
IUPAC Name |
2-pyrimidin-4-ylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-10-6-11-7(1)8-5-9-3-4-12-8/h1-2,6,8-9H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFZSYPRKXTQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.